4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime
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Overview
Description
4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is a complex organic compound that belongs to the class of piperidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime typically involves multi-step organic reactions. Common starting materials may include piperidinone derivatives and isoindole compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features may enable interactions with specific biological targets.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its chemical versatility allows for diverse industrial uses.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable specific binding interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinone derivatives
- Isoindole derivatives
- Nitroaromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the piperidinone core, isoindole moiety, and nitro group. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended.
Properties
CAS No. |
103255-63-6 |
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Molecular Formula |
C22H22N4O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-[2-(4-hydroxyiminopiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C22H22N4O6/c1-32-17-5-2-15(3-6-17)25-20(13-21(27)24-10-8-14(23-29)9-11-24)19-12-16(26(30)31)4-7-18(19)22(25)28/h2-7,12,20,29H,8-11,13H2,1H3 |
InChI Key |
KLINPYWIFMSQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(=NO)CC4 |
Origin of Product |
United States |
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